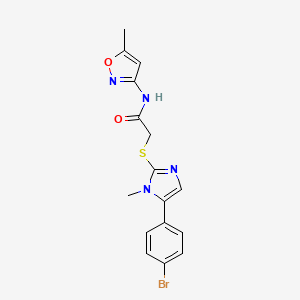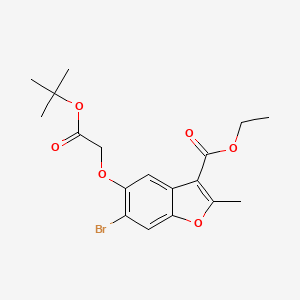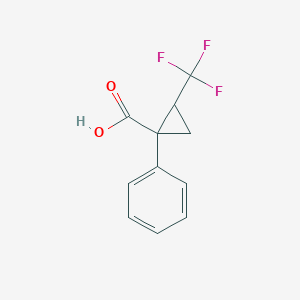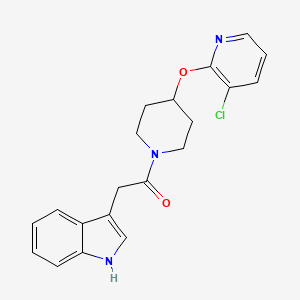
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is an organic compound that falls under the category of heterocyclic compounds It features a unique combination of a piperidine ring, an indole moiety, and a pyridine ring with a chlorine substitution
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone involves multiple steps, typically starting with the formation of the piperidine ring, followed by the introduction of the indole and pyridine moieties. The process generally includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving suitable precursors.
Chloropyridine Introduction: The chloropyridine moiety is introduced through an etherification reaction with appropriate starting materials.
Indole Coupling: The indole group is attached via a coupling reaction, often facilitated by a suitable catalyst and under specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, employing more robust equipment and optimized reaction conditions. Key considerations include the choice of solvents, temperature control, and purification techniques to ensure consistency and quality in large batches.
化学反应分析
Types of Reactions
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation and Reduction: Depending on the functional groups present, the compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The chlorine atom on the pyridine ring can be a site for substitution reactions, allowing for further functionalization.
Addition Reactions: The indole and piperidine rings may participate in addition reactions under suitable conditions.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing agents like potassium permanganate or chromic acid for oxidation reactions.
Reducing agents such as lithium aluminum hydride for reduction processes.
Nucleophiles for substitution reactions, targeting the chlorine-substituted pyridine ring.
Major Products
The major products of these reactions depend on the reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at the pyridine ring position.
科学研究应用
Chemistry
In chemistry, 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone serves as a building block for synthesizing more complex molecules
Biology and Medicine
In the fields of biology and medicine, this compound is studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets, possibly acting as an enzyme inhibitor or receptor modulator. Research is ongoing to determine its efficacy and safety in treating diseases.
Industry
Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its unique structure makes it a valuable starting material for producing compounds with specific desired properties.
作用机制
The mechanism of action of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. It may bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved depend on the specific application and biological context.
相似化合物的比较
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-phenylethanone: This compound differs in having a phenyl group instead of an indole, leading to different biological activities and applications.
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone:
The unique combination of functional groups in this compound sets it apart, providing distinct properties and a broad range of applications.
That should get you started on all the relevant details of this compound! Curious to know if there's anything more you'd like to explore about it, or should we switch gears?
属性
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-17-5-3-9-22-20(17)26-15-7-10-24(11-8-15)19(25)12-14-13-23-18-6-2-1-4-16(14)18/h1-6,9,13,15,23H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCGGUQXBUAHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
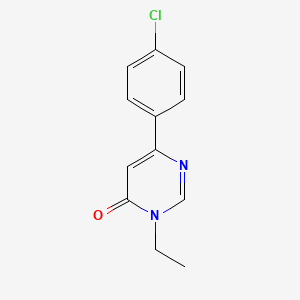
![1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2790868.png)
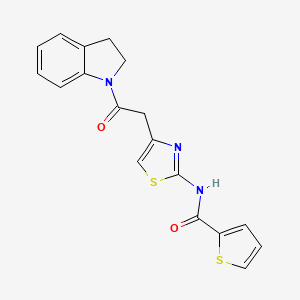
![4-Propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2790871.png)
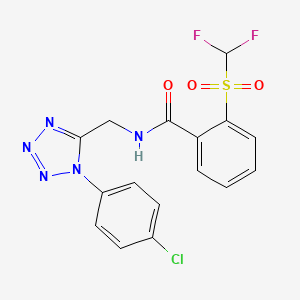
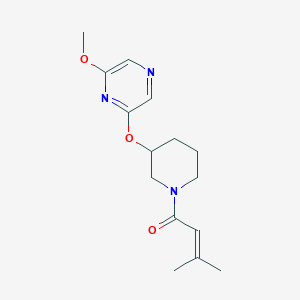
![N-(3-chloro-4-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2790874.png)
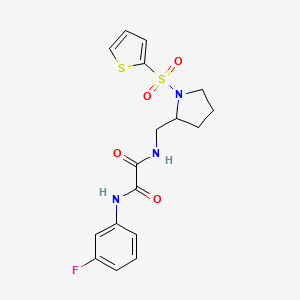
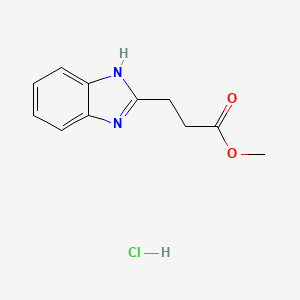
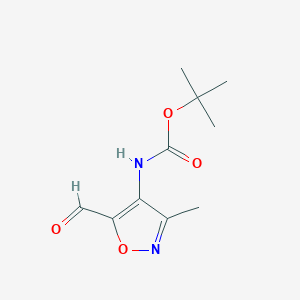
![(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B2790881.png)
